molecular formula C15H13N3O2S B2829909 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-28-4

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2829909
CAS No.: 941957-28-4
M. Wt: 299.35
InChI Key: ZCTCPQZQLNPXBC-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them attractive targets for cancer therapeutics.

Mode of Action

This inhibition disrupts the normal cell cycle regulation and mitosis process, leading to the death of cancer cells .

Biochemical Pathways

The compound’s interaction with the Nek2 and Hec1 enzymes affects the cell cycle regulation and mitosis pathways. The disruption of these pathways leads to the inability of cancer cells to divide and proliferate, thereby inhibiting the growth of the cancer .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle regulation and mitosis process, the compound causes cancer cells to die, thereby inhibiting the growth of the cancer .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide are largely determined by its interactions with various biomolecules. Specifically, it acts as a mitosis inhibitor by interacting with the Nek2 and Hec1 enzymes

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or isoxazole rings .

Scientific Research Applications

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of thiazole and isoxazole rings, which confer distinct biological activities. Its ability to inhibit specific enzymes involved in cancer cell metabolism sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-11(10(2)7-9)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCPQZQLNPXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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